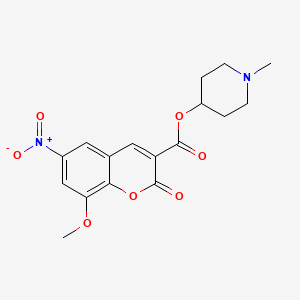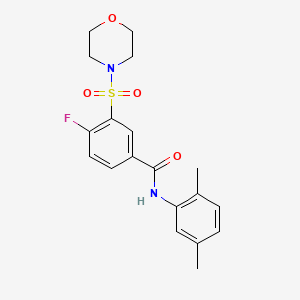
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea, also known as FPU-1, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. FPU-1 has been shown to have promising properties in the treatment of various diseases, including cancer, diabetes, and inflammation. In
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and division. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea also inhibits the activity of the NF-kB signaling pathway, which is involved in inflammation and immune responses. By inhibiting these pathways, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can reduce the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to have several biochemical and physiological effects in cells. It can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can also inhibit the activity of specific enzymes, such as PKC, which can reduce the growth of cancer cells. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to reduce inflammation by inhibiting the NF-kB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This can allow researchers to target specific cellular processes and study their effects. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to have low toxicity in cells, which makes it a safer alternative to other compounds. However, one limitation of using N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea. One area of research is the development of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea analogs that have improved solubility and potency. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can be studied in combination with other compounds to enhance its therapeutic effects. Another area of research is the investigation of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea in animal models to determine its efficacy and safety in vivo. Finally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is a promising chemical compound that has shown potential in the treatment of various diseases. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for researchers studying cellular processes. While there are limitations to its use in lab experiments, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has several future directions for research that can lead to the development of new therapies for diseases such as cancer, diabetes, and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea involves the reaction of 4-fluoroaniline with 2-propoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea. This synthesis method has been reported in several research papers and has been shown to be efficient and reliable.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has also been investigated for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has shown promise in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-21-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEELBPIRJIUJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)


![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)



![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)